1,1,1-Trifluoro-2-methylpentan-2-amine

Catalog No.
S13655772
CAS No.
M.F
C6H12F3N
M. Wt
155.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-methylpentan-2-amine

Product Name

1,1,1-Trifluoro-2-methylpentan-2-amine

IUPAC Name

1,1,1-trifluoro-2-methylpentan-2-amine

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C6H12F3N/c1-3-4-5(2,10)6(7,8)9/h3-4,10H2,1-2H3

InChI Key

AQZIMWUPONOPKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(F)(F)F)N

1,1,1-Trifluoro-2-methylpentan-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and an amine functional group. Its molecular formula is C6H12F3NC_6H_{12}F_3N, and it features a branched structure with a central carbon atom bonded to three fluorine atoms and an amino group. The trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity and biological activity.

The chemical reactivity of 1,1,1-trifluoro-2-methylpentan-2-amine can be attributed to the presence of both the amine and trifluoromethyl groups. Common reactions involving this compound include:

  • Alkylation Reactions: The amine can undergo alkylation with various electrophiles, leading to the formation of more complex amines. This process typically follows an SN2S_N2 mechanism, where the nucleophilic amine attacks an alkyl halide .
  • Acylation Reactions: The amine can react with acid chlorides or anhydrides to form amides. This reaction usually requires a base to neutralize the hydrochloric acid produced during the reaction .
  • Hofmann Elimination: This reaction involves the conversion of primary amines into alkenes through the formation of an ammonium salt followed by elimination of a leaving group .

The synthesis of 1,1,1-trifluoro-2-methylpentan-2-amine can be achieved through several methods:

  • Direct Amination: This method involves the reaction of 1,1,1-trifluoro-2-methylpentan-2-one with ammonia or an amine under appropriate conditions to yield the desired amine product.
  • Reduction Reactions: Starting from precursors such as 1,1,1-trifluoro-2-methylpentan-3-one, reduction using reducing agents like lithium aluminum hydride can yield 1,1,1-trifluoro-2-methylpentan-2-amine .

The unique properties of 1,1,1-trifluoro-2-methylpentan-2-amine make it suitable for various applications:

  • Pharmaceuticals: Due to its potential biological activity, this compound could serve as a precursor or intermediate in the synthesis of novel pharmaceutical agents.
  • Chemical Research: The compound may be utilized in studies exploring fluorinated compounds' effects on biological systems or in developing new materials with specific properties.

Studies on the interactions of 1,1,1-trifluoro-2-methylpentan-2-amine with biological systems are essential for understanding its pharmacological potential. Interaction studies typically focus on:

  • Receptor Binding: Evaluating how this compound interacts with specific receptors can provide insights into its therapeutic potential.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems helps predict its pharmacokinetics and safety profile.

Several compounds share structural similarities with 1,1,1-trifluoro-2-methylpentan-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
1-(Trifluoromethyl)cyclopropanamine112738-67-70.93Contains a cyclopropane ring
3-(Trifluoromethyl)pentan-3-amine498581-24-10.96Features a straight-chain structure
1-(Trifluoromethyl)cyclopentanamine1202865-05-10.90Contains a cyclopentane ring
3-MethylbutanamineNot availableN/ALacks trifluoromethyl group

Uniqueness

What sets 1,1,1-trifluoro-2-methylpentan-2-amine apart from these similar compounds is its specific branching and trifluoromethyl substitution pattern. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other amines or fluorinated compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

155.09218387 g/mol

Monoisotopic Mass

155.09218387 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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